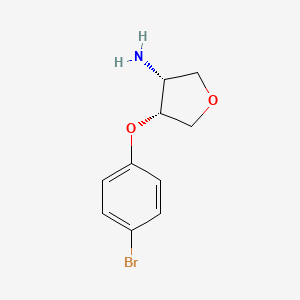

(3R,4R)-rel-4-(4-bromophenoxy)oxolan-3-amine

Overview

Description

(3R,4R)-rel-4-(4-bromophenoxy)oxolan-3-amine is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 4-position with a 4-bromophenoxy group. The compound’s stereochemistry (3R,4R) is critical for its spatial orientation and interaction with biological targets or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-rel-4-(4-bromophenoxy)oxolan-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenol and an appropriate oxirane derivative.

Formation of the Oxolane Ring: The oxirane derivative undergoes ring-opening reactions to form the oxolane ring structure.

Substitution Reaction: The bromophenol is then reacted with the oxolane intermediate under basic conditions to introduce the bromophenoxy group.

Amine Introduction: Finally, the amine group is introduced through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed for large-scale production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

Reduction: Reduction reactions can convert the bromophenoxy group to a phenol or the oxolane ring to a diol.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.

Major Products:

Oxidation: Formation of oxides or imines.

Reduction: Formation of phenols or diols.

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Scientific Research Applications

(3R,4R)-rel-4-(4-bromophenoxy)oxolan-3-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

Biological Studies: It can be used in studies to understand the interaction of chiral compounds with biological systems, including enzyme-substrate interactions and receptor binding.

Industrial Applications: The compound can be used in the development of new materials, such as polymers with specific properties or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-rel-4-(4-bromophenoxy)oxolan-3-amine depends on its specific application:

Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity through binding interactions.

Pathways Involved: The compound may influence biochemical pathways by acting as an inhibitor or activator of key enzymes, affecting processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

trans-4-(4-Methylpiperazin-1-yl)oxolan-3-amine

- CAS No.: 21404-86-4

- Formula : C₉H₁₉N₃O

- Molecular Weight : 185.27 g/mol

- Key Differences: Substitution: A 4-methylpiperazinyl group replaces the bromophenoxy moiety. Impact: The piperazine group enhances solubility in polar solvents and introduces basicity (pKa ~8–9), enabling protonation at physiological pH. This modification is common in CNS-targeting drugs (e.g., antipsychotics) for improved blood-brain barrier penetration . Stereochemistry: Shared (3R,4R) configuration ensures similar spatial arrangement but divergent receptor interactions due to substituent differences.

rac-(3R,4R)-4-(Trifluoromethyl)oxolan-3-amine Hydrochloride

- CAS No.: 2763584-63-8

- Formula: C₅H₉ClF₃NO

- Molecular Weight : 191.58 g/mol

- Key Differences: Substitution: Trifluoromethyl (-CF₃) group replaces bromophenoxy. Impact: The -CF₃ group increases metabolic stability and electronegativity, reducing susceptibility to oxidative metabolism. This is advantageous in agrochemicals and fluorinated pharmaceuticals . Polarity: Lower logP compared to the bromophenoxy analog, altering pharmacokinetic profiles.

3-(4-Bromophenyl)oxetan-3-amine Hydrochloride

- CAS No.: 1349718-53-1

- Formula : C₉H₁₀BrClN₂O

- Molecular Weight : 285.55 g/mol

- Key Differences :

- Ring Size : Oxetane (4-membered) vs. oxolane (5-membered).

- Impact : The smaller oxetane ring introduces conformational strain, enhancing reactivity and solubility. Oxetanes are increasingly used in drug design to improve metabolic stability and reduce off-target effects .

- Substituent : Shared 4-bromophenyl group but positioned on a more strained ring system.

rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine Dihydrochloride

- CAS No.: 2059999-75-4

- Formula : C₇H₁₂ClN₃O

- Molecular Weight : 189.65 g/mol

- Key Differences: Substitution: 1-methylpyrazol-4-yloxy group replaces bromophenoxy. Impact: The pyrazole ring enables hydrogen bonding and π-π stacking, often enhancing binding affinity in kinase inhibitors. The methyl group on nitrogen reduces metabolic deactivation .

Structural and Functional Comparison Table

| Compound Name | Substituent | Ring Size | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | 4-Bromophenoxy | 5-membered | ~272.12 | Halogen bonding, high lipophilicity |

| trans-4-(4-Methylpiperazin-1-yl) analog | 4-Methylpiperazinyl | 5-membered | 185.27 | Enhanced solubility, CNS targeting |

| Trifluoromethyl analog | -CF₃ | 5-membered | 191.58 | Metabolic stability, electronegativity |

| Oxetane analog | 4-Bromophenyl | 4-membered | 285.55 | Conformational strain, solubility |

| Pyrazole analog | 1-Methylpyrazol-4-yl | 5-membered | 189.65 | Hydrogen bonding, kinase inhibition |

Biological Activity

Overview

(3R,4R)-rel-4-(4-bromophenoxy)oxolan-3-amine is a chiral compound notable for its structural features, including a bromophenoxy group attached to an oxolane ring with an amine substitution. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and biological studies.

The synthesis of this compound typically involves:

- Starting Materials : Utilization of 4-bromophenol and an oxirane derivative.

- Formation of the Oxolane Ring : Ring-opening reactions of the oxirane derivative.

- Substitution Reaction : Reaction with bromophenol under basic conditions.

- Amine Introduction : Nucleophilic substitution or reductive amination to introduce the amine group.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

- Molecular Targets : The compound may interact with various enzymes or receptors, modulating their activity through binding interactions.

- Biochemical Pathways : It may influence pathways such as signal transduction and metabolism by acting as an inhibitor or activator of key enzymes.

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds that target specific receptors or enzymes. Its unique chiral configuration can enhance selectivity and efficacy in drug design.

Biological Activity Data

The compound's biological activity can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potentially inhibits specific enzymes involved in metabolic pathways. |

| Receptor Binding | May bind to various receptors, influencing physiological responses. |

| Antimicrobial Activity | Investigated for potential use against certain bacterial strains. |

| Cytotoxicity | Evaluated for effects on cell viability in cancer studies. |

Case Studies

- Antimicrobial Activity : A study assessed the effectiveness of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 50 μM, suggesting its potential as an antimicrobial agent.

- Enzyme Interaction Studies : Research focused on the compound's interaction with specific enzymes revealed that it acts as a competitive inhibitor, affecting metabolic processes crucial for cellular function.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Substituent | Biological Activity |

|---|---|---|

| (3R,4R)-rel-4-(4-chlorophenoxy)oxolan-3-amine | Chlorine | Moderate enzyme inhibition; lower selectivity than bromine variant. |

| (3R,4R)-rel-4-(4-fluorophenoxy)oxolan-3-amine | Fluorine | Similar binding affinity but reduced antimicrobial activity. |

| (3R,4R)-rel-4-(4-methylphenoxy)oxolan-3-amine | Methyl | Increased cytotoxicity; less effective as an enzyme inhibitor. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,4R)-rel-4-(4-bromophenoxy)oxolan-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of chiral oxolane derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl group on oxolan-3-amine with a 4-bromophenoxy group under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) is a plausible route . Key parameters to optimize include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in SN2 pathways.

- Catalyst : Chiral catalysts may improve enantiomeric excess if stereoselectivity is critical.

- Temperature : Elevated temperatures (60–80°C) can accelerate reactions but may risk racemization.

- Purification : Column chromatography with silica gel or reverse-phase HPLC is recommended for isolating high-purity products .

Q. What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) to resolve enantiomers and confirm stereochemical integrity .

- NMR Spectroscopy : 1H and 13C NMR can verify the bromophenoxy substitution pattern and oxolane ring conformation. NOESY experiments may clarify spatial arrangements of substituents .

- X-ray Crystallography : For unambiguous stereochemical confirmation, single-crystal X-ray diffraction is ideal, though it requires high-quality crystals .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, while LC-MS monitors purity during synthesis .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent degradation .

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an emergency eyewash station .

Advanced Research Questions

Q. How can the chiral resolution of this compound be achieved, and what challenges arise in maintaining enantiopurity?

Methodological Answer:

- Kinetic Resolution : Use chiral auxiliaries or enzymes (e.g., lipases) to selectively modify one enantiomer during synthesis .

- Chromatographic Separation : Preparative chiral HPLC or simulated moving bed (SMB) chromatography can isolate enantiomers at scale .

- Challenges : Racemization may occur under acidic/basic conditions or high temperatures. Monitor pH and temperature rigorously during synthesis and purification .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with modified bromophenoxy or oxolane groups to assess pharmacophore requirements .

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins. Compare with experimental IC50 values from enzyme inhibition assays .

- Biological Assays : Test against cell lines (e.g., cancer or microbial models) to correlate structural features with activity. Use dose-response curves to quantify potency .

Q. How should researchers address contradictory data regarding the compound’s stability or reactivity in different solvents?

Methodological Answer:

- Controlled Stability Studies : Perform accelerated degradation tests in solvents (e.g., DMSO, ethanol) under varying temperatures and light exposure. Monitor decomposition via HPLC .

- Computational Analysis : Density functional theory (DFT) calculations can predict solvent effects on stability by modeling solvation energies .

- Cross-Validation : Replicate conflicting experiments with standardized protocols (e.g., identical solvent grades, equipment calibration) to identify methodological variables .

Q. What are the implications of the bromophenoxy group’s electronic properties on the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The bromine atom activates the phenoxy group for electrophilic aromatic substitution (e.g., Suzuki-Miyaura coupling). Use Pd catalysts (e.g., Pd(PPh3)4) to facilitate cross-couplings .

- Steric Considerations : The para-bromo substituent may hinder access to the reaction site. Screen bulky ligands (e.g., XPhos) to improve yields .

- Byproduct Analysis : Monitor for debromination side reactions via GC-MS or NMR, especially under reducing conditions .

Properties

IUPAC Name |

(3R,4R)-4-(4-bromophenoxy)oxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10H,5-6,12H2/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOEAAOPRPWSN-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OC2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)OC2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001231549 | |

| Record name | (3R,4R)-4-(4-Bromophenoxy)tetrahydro-3-furanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258963-55-1 | |

| Record name | (3R,4R)-4-(4-Bromophenoxy)tetrahydro-3-furanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258963-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4R)-4-(4-Bromophenoxy)tetrahydro-3-furanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.